molecular formula C14H16O3 B1323790 cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732251-96-6

cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323790
CAS RN: 732251-96-6
M. Wt: 232.27 g/mol
InChI Key: SEMXCWRNKUCYJO-WDEREUQCSA-N
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Description

Cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CMPCA) is a chemical compound that belongs to the cyclopentane carboxylic acid family. It has a CAS Number of 732251-96-6 and a linear formula of C14H16O3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H16O3 . The molecular weight of this compound is 232.27 g/mol.

Scientific Research Applications

Analytical Chemistry and Metabolite Detection

A study developed a method for determining various pyrethroid metabolites, including cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid and its analogs, in human urine using gas chromatography-tandem mass spectrometry. This method is crucial for monitoring exposure to pyrethroid insecticides, which have structures similar to cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (Arrebola et al., 1999).

Organic Synthesis

Research in the field of organic synthesis utilized this compound or its derivatives. For example, a study focused on the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, demonstrating the utility of cyclopentane derivatives in synthesizing complex organic molecules (Szakonyi et al., 1998).

properties

IUPAC Name

(1R,3S)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-2-3-5-12(9)13(15)10-6-7-11(8-10)14(16)17/h2-5,10-11H,6-8H2,1H3,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMXCWRNKUCYJO-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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